N(1)-Acetylnorspermidine
Overview
Description
N(1)-Acetylnorspermidine is a polyamine derivative that has garnered interest due to its unique chemical properties and potential applications in various scientific fields. Polyamines like this compound play crucial roles in cellular functions, including DNA stabilization, protein synthesis, and cell growth. This compound is particularly notable for its structural similarity to other biologically significant polyamines, which makes it a valuable subject of study in biochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N(1)-Acetylnorspermidine typically involves the acetylation of norspermidine. One common method includes reacting norspermidine with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under mild conditions, with the temperature maintained at around room temperature to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale acetylation reactions using optimized conditions to maximize yield and minimize by-products. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N(1)-Acetylnorspermidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted polyamines.
Scientific Research Applications
N(1)-Acetylnorspermidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating cellular growth and proliferation.
Industry: Utilized in the production of specialized polymers and as an additive in various chemical formulations.
Mechanism of Action
The mechanism of action of N(1)-Acetylnorspermidine involves its interaction with cellular components such as DNA, RNA, and proteins. It can stabilize DNA structures, enhance protein synthesis, and promote cell growth. The compound exerts its effects by binding to negatively charged molecules, thereby influencing various biochemical pathways. Key molecular targets include nucleic acids and enzymes involved in polyamine metabolism.
Comparison with Similar Compounds
- Spermidine
- Spermine
- Putrescine
- N(1)-Acetylspermidine
Properties
IUPAC Name |
N-[3-(3-aminopropylamino)propyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O/c1-8(12)11-7-3-6-10-5-2-4-9/h10H,2-7,9H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCGLAKRWLZACY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCNCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50949516 | |
Record name | N-{3-[(3-Aminopropyl)amino]propyl}ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50949516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70862-22-5, 26696-56-0 | |
Record name | N(1)-Acetylnorspermidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070862225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{3-[(3-Aminopropyl)amino]propyl}ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50949516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-{3-[(3-aminopropyl)amino]propyl}acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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